molecular formula C10H7F3O2 B2713591 2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 2229504-66-7

2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2713591
CAS No.: 2229504-66-7
M. Wt: 216.159
InChI Key: HMNWUIZDZDHAQE-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid: is an organic compound characterized by the presence of a cyclopropane ring substituted with fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce fluorine atoms at specific positions on the cyclopropane ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and fluorination steps, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways involving fluorinated compounds.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting or modifying their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended application.

Comparison with Similar Compounds

  • 2,2-Difluorocyclopropane-1-carboxylic acid
  • 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid
  • 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Uniqueness: 2,2-Difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the combination of fluorine atoms and a phenyl group on the cyclopropane ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

IUPAC Name

2,2-difluoro-1-(2-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-7-4-2-1-3-6(7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNWUIZDZDHAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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